2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is a compound with the chemical formula and a molecular weight of 303.19 g/mol. It is classified as a quinazoline derivative, which is a significant class of heterocyclic compounds known for their diverse biological activities. The compound is identified by its CAS number 1881328-01-3 and is recognized for its potential applications in medicinal chemistry, particularly as a pharmacological agent targeting various biological pathways .
The synthesis of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride involves several steps, typically starting from simpler quinazoline precursors. One common synthetic route includes:
The molecular structure of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride can be represented by its SMILES notation: Cl.Cl.O=C1NC(N2CCNCC2)=NC2=C1C=CC=C2
. This notation indicates the presence of two chlorine atoms, a carbonyl group, and a piperazine ring attached to a quinazoline framework.
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are often facilitated by varying conditions such as temperature, solvent choice, and reaction time, which can significantly affect yield and selectivity.
The mechanism of action for 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is primarily linked to its role as an inhibitor of specific kinases and other enzymes involved in cellular signaling pathways:
In vitro studies indicate that compounds similar to this one exhibit significant inhibitory activity with IC50 values in the low micromolar range, suggesting potent biological effects.
The melting point and boiling point data are often required for practical applications but are not universally reported in all literature sources.
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride has several potential applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1